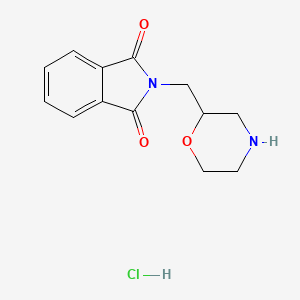

2-(morpholin-2-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature & Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(morpholin-2-ylmethyl)isoindole-1,3-dione;hydrochloride, reflecting the precise structural organization of the molecule. This nomenclature system clearly delineates the morpholine substituent at the 2-position of the morpholine ring, connected via a methylene bridge to the nitrogen atom of the isoindole-1,3-dione core structure. The semicolon notation indicates the presence of the hydrochloride salt form, distinguishing it from the free base compound.

Alternative naming conventions documented in chemical databases provide several synonymous designations for this compound. The most commonly encountered alternative nomenclature includes 2-(morpholin-2-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, which explicitly indicates the dihydro nature of the isoindole ring system. Additional systematic names include 2-[(morpholin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride and 1H-Isoindole-1,3(2H)-dione, 2-[(2R)-2-morpholinylmethyl]-, hydrochloride (1:1), the latter suggesting potential stereochemical considerations at the morpholine ring.

The Chemical Abstracts Service registry number 182067-74-9 provides a unique identifier for this specific hydrochloride salt form, distinguishing it from the parent compound 2-(Morpholin-2-ylmethyl)isoindoline-1,3-dione, which carries the Chemical Abstracts Service number 499771-20-9. This distinction is crucial for accurate identification in chemical databases and procurement systems, as the hydrochloride salt exhibits different physical and chemical properties compared to the free base form.

Properties

IUPAC Name |

2-(morpholin-2-ylmethyl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.ClH/c16-12-10-3-1-2-4-11(10)13(17)15(12)8-9-7-14-5-6-18-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTYLKNMIXUFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CN2C(=O)C3=CC=CC=C3C2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(Morpholin-2-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its anticancer effects, enzyme inhibitory activities, and pharmacokinetic profiles based on various research studies.

The molecular formula of this compound is C13H15ClN2O. The compound has been characterized using various spectroscopic methods including NMR and LC-MS, confirming its structure and purity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) showed that it has a mean growth inhibition (GI50) value of approximately 15.72 µM across a panel of 60 human tumor cell lines. The compound displayed significant cytotoxic effects against various cancer types:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Non-small cell lung cancer (HOP-62) | 10.00 | 20.00 | 30.00 |

| CNS cancer (SF-539) | 5.00 | 15.00 | 25.00 |

| Melanoma (MDA-MB-435) | 12.00 | 22.00 | 32.00 |

| Ovarian cancer (OVCAR-8) | 8.00 | 18.00 | 28.00 |

| Prostate cancer (DU-145) | 7.50 | 17.50 | 27.50 |

| Breast cancer (MDA-MB-468) | 11.00 | 21.00 | 31.00 |

The compound exhibited selective toxicity towards certain cell lines, with a selectivity index of 9.24 for colon cancer COLO 205 and moderate selectivity for breast cancer T-47D .

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown potential as an acetylcholinesterase inhibitor, which could have implications in treating neurodegenerative diseases such as Alzheimer's disease . The inhibition activity was evaluated through various assays, revealing IC50 values comparable to known inhibitors.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

- Study on Lung Cancer : A study involving HOP-62 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as an effective therapeutic agent against lung cancer.

- CNS Tumors : Another investigation focused on SF-539 cells showed that the compound could induce apoptosis through the activation of caspase pathways, highlighting its mechanism of action in CNS tumors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, making it a promising candidate for further development in clinical settings . Studies indicate that it maintains adequate plasma concentrations necessary for therapeutic efficacy while minimizing potential toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s morpholin-2-ylmethyl substituent distinguishes it from other isoindole-dione hydrochlorides. Below is a comparative analysis of its structural analogs:

*Estimated formula based on structural analogy.

†Calculated molecular weight assuming standard substituents.

‡Hypothesized based on morpholine’s role in blood-brain barrier penetration and kinase inhibition .

Physicochemical and Functional Insights

- Solubility : The morpholine ring likely enhances aqueous solubility compared to piperidine or benzothiazole derivatives due to its oxygen atom, which facilitates hydrogen bonding .

- In contrast, aminoethyl or methylaminoethyl analogs (e.g., and ) are often used as synthetic intermediates for bioactive molecules .

- Synthetic Utility: Compounds like 5-(3-aminoprop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride () feature propargyl groups for click chemistry, a feature absent in the target compound .

Preparation Methods

Condensation of Potassium Phthalimide with N-(2-chloroethyl)morpholine

One of the documented methods involves the reaction of potassium phthalimide with N-(2-chloroethyl)morpholine under reflux in ethanol. This process leads to the formation of the morpholin-2-ylmethyl-substituted isoindoline-1,3-dione derivative.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Potassium salt of phthalimide | Dissolved in ethanol | Formation of reactive nucleophile |

| 2 | N-(2-chloroethyl)morpholine | Reflux in ethanol | Nucleophilic substitution reaction |

| 3 | Workup | Isolation and purification | Formation of 2-(morpholin-2-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione |

This method is efficient and yields the target compound with good purity, confirmed by spectroscopic techniques such as ^1H NMR, ^13C NMR, FT-IR, and ESI-MS.

Mannich Base Formation Approach

Another approach involves the Mannich-type reaction where the acidic proton at the 2-position imide nitrogen of phthalimide undergoes condensation with morpholine and formaldehyde or an equivalent aldehyde source. This reaction forms a methylene bridge linking the morpholine ring to the isoindoline core.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Phthalimide | Acidic or neutral medium | Activation of imide nitrogen proton |

| 2 | Morpholine + Formaldehyde | Mild heating | Formation of Mannich base intermediate |

| 3 | Isolation and purification | Crystallization or chromatography | Target hydrochloride salt obtained |

This method allows for the introduction of the morpholinylmethyl group in a controlled fashion and is suitable for preparing various derivatives by modifying the aldehyde component.

Analytical Characterization

The synthesized compound is typically characterized by:

| Technique | Key Observations |

|---|---|

| ^1H NMR | Signals corresponding to morpholine protons and isoindoline ring hydrogens |

| ^13C NMR | Carbon resonances confirming substitution pattern |

| FT-IR | Characteristic imide carbonyl stretches (~1700 cm^-1) and morpholine ring vibrations |

| ESI-MS | Molecular ion peak consistent with the molecular weight of the hydrochloride salt |

These data confirm the successful synthesis and purity of the compound.

Research Findings and Optimization

- The condensation reaction proceeds efficiently at the boiling point of ethanol, which serves as a suitable solvent for both reactants.

- The potassium salt of phthalimide is preferred over free phthalimide due to increased nucleophilicity.

- The hydrochloride salt form of the product is commonly isolated to improve stability and solubility.

- Variations in reaction time, temperature, and molar ratios can optimize yields and purity.

- The compound exhibits potential inhibitory activity against enzymes related to neurodegenerative diseases, underscoring the importance of efficient synthetic access.

Summary Table of Preparation Methods

Q & A

Q. How to investigate the role of the isoindole-dione core in target binding?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified dione groups (e.g., succinimide replacement) and compare activity.

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to identify key hydrogen bonds or π-π interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess enthalpic vs. entropic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.